5-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE
Overview
Description
“5-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE” typically involves multi-step organic reactions. The starting materials often include 4-iodophenyl derivatives, pyrrole, and thiazolane-2,4-dione. The key steps may involve:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Iodination: Introduction of the iodine atom to the phenyl ring using reagents like iodine and an oxidizing agent.
Condensation Reaction: The final step involves the condensation of the iodophenyl-pyrrole derivative with thiazolane-2,4-dione under basic or acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“5-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The iodine atom on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications, such as drug development for specific diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “5-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 5-{(E)-1-[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE
- 5-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE
Uniqueness
The uniqueness of “5-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLANE-2,4-DIONE” lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine or chlorine analogs. The iodine atom can also enhance the compound’s ability to participate in specific types of chemical reactions, such as halogen bonding.
Properties
IUPAC Name |
(5E)-5-[[1-(4-iodophenyl)pyrrol-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2O2S/c15-9-3-5-10(6-4-9)17-7-1-2-11(17)8-12-13(18)16-14(19)20-12/h1-8H,(H,16,18,19)/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULPZLALUZGQBV-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C2C(=O)NC(=O)S2)C3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=C/2\C(=O)NC(=O)S2)C3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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